molecular formula C9H12ClN3O4S B11696415 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

Cat. No.: B11696415
M. Wt: 293.73 g/mol
InChI Key: WWURBRWOOZAKKY-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is a chemical compound with the molecular formula C9H12ClN3O4S It is known for its unique structural properties, which include a chloro-nitrophenyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methanesulfonamide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide
  • N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
  • N-(2,4-dichlorophenyl)tetradecanamide

Uniqueness

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClN3O4S

Molecular Weight

293.73 g/mol

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]methanesulfonamide

InChI

InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-3-2-7(10)6-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3

InChI Key

WWURBRWOOZAKKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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